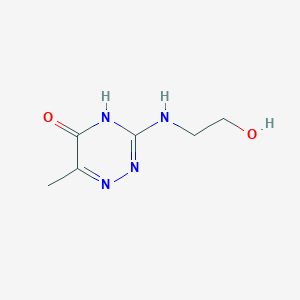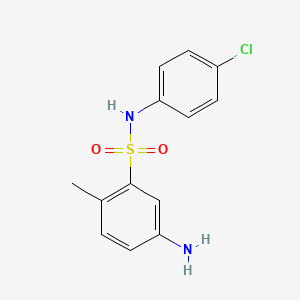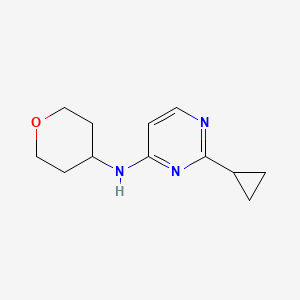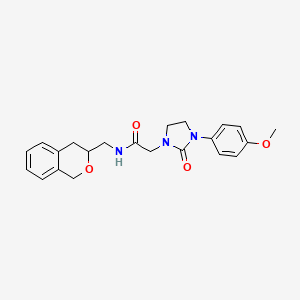![molecular formula C18H11BrFN3O2 B2550060 3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methylquinolin-4(1H)-one CAS No. 1207040-05-8](/img/structure/B2550060.png)
3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methylquinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methylquinolin-4(1H)-one" is a structurally complex molecule that appears to be related to various quinazoline and quinolinone derivatives, which have been studied for their potential biological activities. The presence of a 1,2,4-oxadiazole moiety and a fluorinated quinoline structure suggests that this compound could exhibit interesting pharmacological properties, as seen in similar compounds that have been synthesized and evaluated for their cytotoxic, antibacterial, antifungal, and anticancer activities .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, including the formation of 1,2,4-oxadiazole rings, which can be achieved through cyclization reactions. For instance, the synthesis of 1,3,4-oxadiazole thioether derivatives bearing a 6-fluoroquinazolinyl moiety was performed using a pharmacophore hybrid approach . Similarly, novel diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonates were synthesized using a one-pot three-component method . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques such as NMR, HRMS, and single-crystal X-ray diffraction analysis . For example, the crystal structure of a related compound, 1-(3-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, was determined and showed that it crystallizes in the orthorhombic space group . These techniques would be essential for confirming the structure of "3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methylquinolin-4(1H)-one".
Chemical Reactions Analysis
The chemical reactivity of quinazoline and quinolinone derivatives can involve nucleophilic substitution reactions, as seen in the synthesis of 1-(3-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one via an SNAr mechanism . Additionally, the bromoquinazolinone substituted spiro[isobenzofuran-1,9'-xanthene]-3-ones were synthesized through reactions involving dehydration condensing agents . These reactions could provide insights into the potential chemical behavior of the compound under study.
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied, including their solubility, melting points, and spectroscopic properties . For instance, the synthesized fluoran compounds were characterized by their color change in the presence of electron-accepting compounds . The antibacterial, antifungal, and anticancer activities of these compounds were also evaluated, indicating their potential as therapeutic agents . These properties would be relevant for the comprehensive analysis of "3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methylquinolin-4(1H)-one".
Wissenschaftliche Forschungsanwendungen
Anticancer Agents Development
One notable application of compounds similar to the one mentioned is in the development of novel anticancer agents. A study described the synthesis of α-aminophosphonate derivatives containing a 2-oxoquinoline structure, demonstrating moderate to high levels of antitumor activities against various cancer cell lines. These compounds showed potent inhibitory activities comparable to 5-fluorouracil, indicating their potential as anticancer agents. The mechanism of action for a representative compound involved cell cycle arrest and apoptosis in cancer cells, highlighting the therapeutic potential of such molecules in cancer treatment (Fang et al., 2016).
Antimicrobial and Antifungal Activities
Another research application of related compounds involves evaluating their antimicrobial and antifungal activities. Compounds synthesized with structures incorporating elements similar to the 3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methylquinolin-4(1H)-one showed potent antibacterial and antifungal activities against various strains of bacteria and fungi. These findings suggest the potential use of such compounds in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Sirgamalla & Boda, 2019).
Physical and Chemical Properties Studies
Research into the physical and chemical properties of such compounds provides insights into their potential applications in various fields, including materials science and pharmaceutical formulation. For instance, a study focused on the thermo-physical properties of a 1,3,4-oxadiazole derivative, exploring how structural modifications affect parameters like Gibbs energy of activation, enthalpy of activation, and entropy of activation. Understanding these properties can inform the design and optimization of new compounds with desired characteristics (Godhani et al., 2013).
Eigenschaften
IUPAC Name |
3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrFN3O2/c1-23-9-13(16(24)12-8-10(20)6-7-15(12)23)18-21-17(22-25-18)11-4-2-3-5-14(11)19/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIIZLBXVVCFND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide](/img/structure/B2549977.png)

![2-Ethyl-6-(4-methoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2549980.png)
![3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2549981.png)
![2-Chloro-1-[5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-2-yl]propan-1-one](/img/structure/B2549984.png)


![Sodium;1-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2549991.png)

![2-[(2-Amino-4-chlorophenyl)methyl]-1,2-dihydroisoquinolin-1-one](/img/structure/B2549994.png)
![(2R,5R)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid](/img/no-structure.png)
![Ethyl 5-cyano-6-[4-(4-methoxyphenyl)piperazino]-2-oxo-1,2-dihydro-3-pyridinecarboxylate](/img/structure/B2549997.png)

